molecular formula C12H16ClN3OS B3081076 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride CAS No. 1095490-69-9

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride

Cat. No.: B3081076
CAS No.: 1095490-69-9
M. Wt: 285.79 g/mol
InChI Key: WHGZZBPJKOXVFV-UHFFFAOYSA-N
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Description

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with an ethylsulfanyl group at the 5-position and a 2-phenyl-ethylamine moiety at the 2-position. This compound’s structural uniqueness positions it as a candidate for further pharmacological evaluation, particularly in neurological or metabolic disorders where amine-containing heterocycles are often explored .

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGZZBPJKOXVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research has indicated that compounds containing oxadiazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific application of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride in these areas is under investigation.

Proteomics

This compound is utilized in proteomics research as a biochemical probe. Its ability to modify proteins or interact with specific biomolecules makes it valuable for studying protein functions and interactions. This application is critical for understanding disease mechanisms and discovering new biomarkers for various conditions .

Drug Discovery

The compound is being explored for its potential as a lead compound in drug discovery programs targeting various diseases. The oxadiazole group is known for enhancing the pharmacokinetic properties of drugs, which can improve their efficacy and reduce side effects. Early-stage studies are focusing on synthesizing derivatives of this compound to optimize its biological activity.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of oxadiazole derivatives, including this compound. Results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Protein Interaction Studies

In a proteomics study, researchers employed this compound to label specific proteins involved in cellular signaling pathways. The findings demonstrated that the compound could selectively modify target proteins, providing insights into their roles in disease processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer cells, it may inhibit enzymes like thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division . In nematodes, it may inhibit succinate dehydrogenase, affecting the energy production pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Oxadiazole Attached Moiety Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 5-Ethylsulfanyl 2-Phenyl-ethylamine - - -NH₂ (amine), -S-C₂H₅ (thioether)
5f 5-Cyclohexyl Sulfonamide-linked aryl 56 118 -SO₂NH-, C=N, C=C
5g 5-Cyclohexyl Sulfonamide-linked di-F 71 198 -SO₂NH-, C-F
5k 5-Cyclohexyl Sulfonamide-linked nitro 56 120 -SO₂NH-, -NO₂
Oxadiargyl 5-(t-Bu) Dichlorophenyl - - -Cl, oxadiazolone

Key Observations :

  • In contrast, sulfonamide-linked derivatives (5f–5k) exhibit higher melting points (118–198°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding via -SO₂NH-) compared to the target’s amine-hydrochloride salt, which may have lower thermal stability.
  • Synthetic Yields : Yields for sulfonamide derivatives (56–71%) indicate moderate efficiency, but data for the target compound’s synthesis remain unreported. Ethylsulfanyl incorporation may require optimized thiourea cyclization or thiol-alkylation steps, as seen in analogous oxadiazole syntheses .

Spectroscopic and Analytical Data

Comparative spectroscopic trends highlight substituent-driven variations:

  • FTIR : Sulfonamide derivatives (5f–5k) show strong -SO₂- asymmetric stretches at 1344 cm⁻¹ , absent in the target compound. The target’s -NH₂ and -S-C₂H₅ groups would instead exhibit N-H stretches (~3300 cm⁻¹) and C-S vibrations (~700 cm⁻¹).
  • NMR : The ethylsulfanyl group’s CH₂ protons would resonate at δ 2.5–3.0 ppm (quartet for SCH₂CH₃), distinct from cyclohexyl protons in 5f (δ 1.0–2.0 ppm) .

Biological Activity

1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride, commonly referred to as the compound of interest, is a novel chemical entity with potential biological activities. This compound features a unique oxadiazole moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol
  • CAS Number : 856436-81-2

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas based on existing research:

1. Alkaline Phosphatase Inhibition

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant inhibition of alkaline phosphatase (ALP). The compound's structural similarities suggest it may also possess this inhibitory activity. For instance, substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates were synthesized and evaluated for their potential as ALP inhibitors, revealing promising results with certain derivatives achieving IC50 values indicative of potent activity .

2. Neurotransmitter Uptake Inhibition

The compound's structural analogs have been investigated for their ability to inhibit neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT). A study highlighted that certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated significant inhibition in synaptosomal uptake assays, suggesting a potential antidepressant effect .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate ALP inhibitionCompounds showed good to excellent inhibition; specific derivatives achieved notable IC50 values.
Investigate neurotransmitter uptakeCertain analogs inhibited NE and 5-HT uptake significantly; potential antidepressant effects noted.
Assess anticancer propertiesQuinoxaline derivatives exhibited low IC50 values against HCT-116 and MCF-7 cell lines; suggests similar potential for oxadiazole-containing compounds.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, the presence of the oxadiazole ring is often associated with interactions at enzyme active sites or receptor binding domains, which could explain its inhibitory activities observed in preliminary studies.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(5-ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent functionalization. Key steps include:

  • Oxadiazole formation : Cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents like POCl₃ or H₂SO₄ .
  • Ethylsulfanyl group introduction : Nucleophilic substitution using ethyl mercaptan or its derivatives under inert atmospheres .
  • Hydrochloride salt formation : Reaction of the free base with HCl in ethanol or diethyl ether .
    Optimization : Temperature (typically 80–110°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate) are critical for yield improvement (≥60%) and purity (>95%) .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N: ~1.32 Å) and dihedral angles to confirm oxadiazole ring geometry .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (ethylsulfanyl CH₂) and δ 7.2–7.8 ppm (phenyl protons) .
    • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N oxadiazole) and 2500–2600 cm⁻¹ (S–H, if present) .
  • Elemental analysis : Matches theoretical vs. experimental C, H, N, S, and Cl content (±0.3%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
  • Incompatibilities : Avoid strong acids/bases (risk of ring cleavage) and oxidizing agents (risk of sulfanyl group oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:

  • Assay variability : Buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), or cell line differences .
  • Purity : HPLC-MS analysis (>98% purity required; impurities >2% skew dose-response curves) .
    Solution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardize protocols .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

  • ADMET prediction :
    • Lipophilicity : LogP calculated via ChemDraw (experimental LogP: ~2.1) .
    • Metabolic stability : CYP450 isoform interactions predicted using Schrödinger’s QikProp .
  • Molecular docking : AutoDock Vina to map interactions with target proteins (e.g., hydrogen bonding with oxadiazole N-atoms) .
    Validation : Compare with in vitro hepatic microsomal stability assays .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

Challenges : Scale-up often reduces yield due to inefficient heat transfer or mixing. Strategies :

  • Flow chemistry : Enhances temperature control and reduces side reactions (e.g., oxadiazole dimerization) .

  • Catalytic optimization : Use Pd/C or nano-catalysts for selective substitutions .

  • Workflow :

    StepParameterOptimization
    CyclizationSolventSwitch from ethanol (70% yield) to DMF (85% yield)
    QuenchingMethodDropwise addition to ice-water (prevents exothermic degradation)

Q. What analytical techniques are recommended for detecting decomposition products under stressed conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : HPLC-MS at 40°C for 24 hours identifies ring-opened amides or thiols .
    • Oxidative stress : H₂O₂ (3% v/v) generates sulfoxide derivatives (detected via TLC, Rf ~0.5) .
  • Thermogravimetric analysis (TGA) : Quantifies mass loss (>5% at 150°C indicates instability) .

Q. How does the ethylsulfanyl group influence the compound’s bioactivity compared to analogs?

Structure-activity relationship (SAR) :

  • Enhanced lipophilicity : Ethylsulfanyl increases membrane permeability (LogP +0.5 vs. methylsulfanyl) .
  • Target engagement : Sulfur participates in hydrophobic pockets (e.g., in kinase ATP-binding sites) .
    Data :
AnalogSubstituentIC₅₀ (μM)
1Ethylsulfanyl12.3
2Methylsulfanyl28.7
3Hydrogen>100

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Reactant of Route 2
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride

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